2-Ethyl-4-fluoro-1-nitrobenzene
Overview
Description
2-Ethyl-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 3-fluoroacetophenone with a nitration reagent to obtain 1-(5-fluoro-2-nitrophenyl)ethanone. This intermediate is then reduced using a reducing agent to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene. Finally, the compound is iodinated to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used as nitration reagents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-Ethyl-4-fluoro-1-aminobenzene.
Oxidation: 2-Fluoro-4-nitrobenzoic acid.
Scientific Research Applications
2-Ethyl-4-fluoro-1-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-fluoro-1-nitrobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethyl-4-fluoro-1-nitrobenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both an electron-withdrawing nitro group and an electron-donating ethyl group creates a unique electronic environment that affects its chemical behavior.
Properties
IUPAC Name |
2-ethyl-4-fluoro-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMCCCUGXMTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089279-29-7 | |
Record name | 2-ethyl-4-fluoro-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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